molecular formula C25H20N6O3S B5043026 N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5043026
M. Wt: 484.5 g/mol
InChI Key: JHVSQYPZLQWQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a nitrophenyl group, a phenethyl group, and a triazinoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the phenethyl group and the nitrophenyl group. Key steps include:

    Formation of the Triazinoindole Core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenethyl Group: This step often involves nucleophilic substitution reactions.

    Introduction of the Nitrophenyl Group: This is typically done via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are used depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary widely based on the substituents introduced.

Scientific Research Applications

N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the triazinoindole core can interact with biological receptors or enzymes. The phenethyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-NITROPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: shares similarities with other triazinoindole derivatives and nitrophenyl compounds.

    N~1~-(4-AMINOPHENYL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: This compound differs by having an aminophenyl group instead of a nitrophenyl group.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3S/c32-22(26-18-10-12-19(13-11-18)31(33)34)16-35-25-27-24-23(28-29-25)20-8-4-5-9-21(20)30(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVSQYPZLQWQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.